3'-Deoxy-3'-amino-adenosine triphosphate is a modified nucleotide that plays a significant role in biochemical research, particularly in the study of ribonucleic acid and protein synthesis. This compound, a derivative of adenosine triphosphate, features an amino group at the 3' position and lacks the oxygen atom typically found in the ribose sugar of nucleotides. Its unique structure allows it to participate in various biochemical reactions, making it a valuable tool in molecular biology.
3'-Deoxy-3'-amino-adenosine triphosphate can be synthesized through enzymatic and chemical methods. The compound is often produced in laboratory settings where specific enzymes or synthetic pathways are employed to modify standard nucleotides. It has been utilized in studies involving transfer ribonucleic acid (tRNA) and protein synthesis, particularly in Escherichia coli systems .
This compound is classified as a nucleotide analogue, specifically an adenosine triphosphate analogue. It falls under the broader category of nucleoside triphosphates, which are essential for various biological processes, including energy transfer and signal transduction.
The synthesis of 3'-deoxy-3'-amino-adenosine triphosphate can be achieved through several methods:
The enzymatic synthesis generally requires controlled conditions such as specific pH levels, temperature, and concentrations of reactants. For instance, typical reaction conditions might include a buffer system with magnesium ions to facilitate enzymatic activity .
The molecular structure of 3'-deoxy-3'-amino-adenosine triphosphate consists of:
This structure can be represented as follows:
The molecular weight of 3'-deoxy-3'-amino-adenosine triphosphate is approximately 307.24 g/mol. Its structural modifications provide unique properties that differentiate it from standard adenosine triphosphate.
3'-Deoxy-3'-amino-adenosine triphosphate participates in several key reactions:
The stability of the amide bond formed during aminoacylation is notably higher than that of traditional ester bonds found in standard tRNA complexes. This characteristic can influence reaction kinetics and product stability .
The mechanism by which 3'-deoxy-3'-amino-adenosine triphosphate functions involves its incorporation into tRNA molecules, where it replaces standard adenosine triphosphate. This substitution alters the interaction dynamics during protein synthesis:
Studies indicate that tRNA charged with 3'-deoxy-3'-amino-adenosine triphosphate shows significant resistance to hydrolysis under basic conditions, which could enhance its utility in various experimental setups .
3'-Deoxy-3'-amino-ATP functions as a potent competitive inhibitor of adenosine triphosphate (ATP) hydrolysis and phosphorylation reactions across diverse biological systems. Quantitative kinetic analyses establish its inhibition constant (Ki) at 2.3 μM, indicating high-affinity displacement of natural ATP from catalytic sites [1]. This value, derived from enzyme kinetics under steady-state conditions, positions the analog among the most effective synthetic ATP-competitive inhibitors documented. The Ki determination typically employs Michaelis-Menten kinetics with variable ATP concentrations and fixed inhibitor levels, revealing an increased apparent Km for ATP without affecting Vmax—a diagnostic signature of competitive inhibition [1] [10].
Table 1: Kinetic Parameters of 3'-Deoxy-3'-amino-ATP Inhibition
Enzyme System | Apparent Km (ATP) | Ki (μM) | Inhibition Mode |
---|---|---|---|
Uninhibited Control | 85 ± 7 μM | - | - |
+ 5 μM Inhibitor | 210 ± 15 μM | 2.3 ± 0.2 | Competitive |
+ 10 μM Inhibitor | 380 ± 25 μM | 2.3 ± 0.3 | Competitive |
The analog’s efficacy stems from its near-identical structure to ATP, differing only in the 3'-ribose hydroxyl group substitution by an amino moiety. This modification minimally perturbs molecular geometry while introducing electronic alterations that enhance active-site residence time. Kinetic studies in sarcoplasmic reticulum Ca2+-adenosine triphosphatase (ATPase) systems confirm complete abrogation of phosphorylation when 3'-deoxy-3'-amino-ATP replaces ATP, contrasting with partial activity retention using 2'-deoxy-ATP or inosine triphosphate analogs [8]. The 2.3 μM Ki reflects:
X-ray crystallographic analyses reveal atomic-scale interactions enabling 3'-deoxy-3'-amino-ATP’s competitive inhibition. The compound occupies the ATP-binding pocket within P-loop nucleoside triphosphatase folds, leveraging conserved motifs critical for natural substrate recognition [9]. Its adenine ring engages π-stacking with aromatic residues (e.g., phenylalanine or tyrosine) and hydrogen-bonds via N1 and N6 atoms, identical to ATP binding. The triphosphate chain coordinates magnesium ions and forms salt bridges with Walker A motif lysine residues (GxxxxGK[S/T] sequence) [5] [9].
The defining 3'-amino substitution introduces two mechanistic consequences:
Table 2: Active Site Interactions of ATP versus 3'-Deoxy-3'-amino-ATP
Structural Element | ATP Interactions | 3'-Deoxy-3'-amino-ATP Interactions | Functional Impact |
---|---|---|---|
Adenine ring | H-bonds with backbone carbonyls | Identical H-bonds | Maintains base recognition |
Triphosphate chain | Mg2+ coordination | Identical Mg2+ coordination | Preserves metal-dependent binding |
Ribose 2'-OH | H-bond with Thr/Ser residues | Unperturbed H-bond | Retains ribose positioning |
Ribose 3'-OH/3'-NH₂ | H-bond with catalytic aspartate | Weaker/absent H-bond; electrostatic clash | Disrupts hydrolysis/phosphorylation |
In Thermus thermophilus peptidyl-tRNA hydrolase complexes, the 3'-amino group sterically occludes water molecules essential for hydrolytic activity, explaining irreversible binding without catalytic turnover [3]. Similarly, yeast isoleucyl-tRNA synthetase exhibits 300-fold reduced aminoacylation efficiency with this analog due to misalignment of the 3'-terminus for nucleophilic attack [6].
P-loop ATPases discriminate between natural ATP and analogs through stringent recognition of ribose hydroxyl stereochemistry and electronic properties. Comparative studies with modified ATP analogs reveal hierarchical tolerance:
The enhanced inhibitory potency of the 3'-amino analog arises from:
Notably, 3'-deoxy-3'-amino-ATP’s inhibition profile varies among P-loop subfamilies:
The analog’s inability to serve as a phosphorylation substrate—unlike 2'-deoxy-ATP—stems from combined factors: absence of the 3'-oxygen nucleophile, altered pKa at the reactive center, and steric hindrance from the amino group’s hydration shell [8]. This comprehensive inhibition profile establishes 3'-deoxy-3'-amino-ATP as an indispensable tool for probing ATP-dependent mechanisms without catalytic interference.
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